molecular formula C11H12N2O2 B8433963 2-isopropyl-5-nitro-1H-indole CAS No. 174274-84-1

2-isopropyl-5-nitro-1H-indole

Cat. No.: B8433963
CAS No.: 174274-84-1
M. Wt: 204.22 g/mol
InChI Key: MLSNTEKQSZOECZ-UHFFFAOYSA-N
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Description

2-Isopropyl-5-nitro-1H-indole is a substituted indole derivative characterized by an isopropyl group at position 2 and a nitro group at position 5 of the indole scaffold. Indole derivatives are widely studied for their diverse biological activities and synthetic versatility. The isopropyl substituent at position 2 contributes steric bulk, which may affect molecular packing, solubility, or binding interactions in biological systems.

Properties

CAS No.

174274-84-1

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-nitro-2-propan-2-yl-1H-indole

InChI

InChI=1S/C11H12N2O2/c1-7(2)11-6-8-5-9(13(14)15)3-4-10(8)12-11/h3-7,12H,1-2H3

InChI Key

MLSNTEKQSZOECZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-isopropyl-5-nitro-1H-indole with four structurally analogous indole derivatives from the provided evidence, focusing on substituent effects, synthesis, and physicochemical properties.

Key Comparison Points:

Substituent Effects on Reactivity and Properties

  • Nitro Group Placement : In This compound , the nitro group at C5 directly withdraws electron density from the indole ring, contrasting with nitrovinyl-substituted compounds (e.g., 2b ) where the nitro group is conjugated through a vinyl spacer. This difference may alter electrophilic substitution patterns or redox behavior .
  • Steric vs. Electronic Effects : The isopropyl group at C2 introduces steric hindrance absent in compounds with smaller substituents (e.g., methoxy or bromo groups). This could reduce solubility in polar solvents compared to halogenated analogs like Compound 8 .

Synthetic Methodologies Nitro Group Introduction: The nitrovinyl compounds in employ condensation reactions with nitromethane, whereas traditional nitration (e.g., HNO₃/H₂SO₄) might be required for direct nitro substitution in this compound . Purification Challenges: High-melting-point compounds like Compound 8 (>200°C) suggest robust crystalline packing, whereas nitrovinyl derivatives (e.g., 2b) are isolated via simple filtration, implying differences in stability or solubility .

Spectroscopic Characterization

  • 13C-NMR : The nitro group in ’s compound resonates at δ 147.14 ppm, consistent with nitro-substituted aromatics. A similar shift is expected for This compound , though the isopropyl group’s δ ~47.53 (CH₂) and δ ~20–25 (CH₃) would dominate the aliphatic region .
  • HRMS : The molecular ion for ’s compound (C₁₅H₁₃N₂O₂, m/z 253.0979) provides a benchmark for validating nitro- and alkyl-substituted indoles .

Research Implications and Gaps

  • The isopropyl-nitro combination in the target compound warrants investigation for similar applications .

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